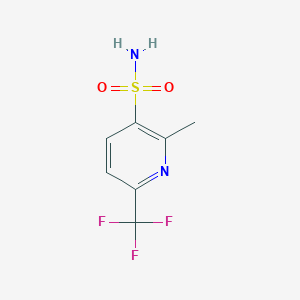

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

説明

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis and applications of TFMP and its derivatives have been extensively studied . For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Chemical Reactions Analysis

Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chlorine and other derivatives .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .科学的研究の応用

Electronic Effects in Heterodimetallic Podates

Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. They synthesized a segmental ligand, introducing an electron-withdrawing sulfonamide group, and studied its interactions with trivalent lanthanide ions. Their findings indicated a dual effect associated with the sulfonamide group, influencing both sigma-donating and pi-accepting properties of the coordinated bidentate binding unit. This work contributes to understanding the molecular interactions in metal complexes, with potential applications in fields like catalysis and material science (Edder et al., 2000).

Herbicidal Activity

Moran (2003) identified substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity. This discovery could lead to the development of new herbicides for agricultural applications (Moran, 2003).

Supramolecular Structures

The study of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides by Hulita et al. (2005) revealed differences in their hydrogen-bonding arrangements, forming various supramolecular structures. Such insights are valuable in the field of crystal engineering and molecular design (Hulita et al., 2005).

Synthesis of Pyridine Sulfonamides

Emura et al. (2011) established a short-step and scalable transformation method from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide. Their methodology could be crucial for synthesizing various pyridine sulfonamides, which are important in pharmaceutical and chemical industries (Emura et al., 2011).

Broad Spectrum Antibodies for Sulfonamide Antibiotics

Adrián et al. (2009) developed antibodies for sulfonamide antibiotics, leading to a highly sensitive enzyme-linked immunosorbent assay (ELISA). This advancement is significant for detecting sulfonamide antibiotics in veterinary applications and ensuring food safety (Adrián et al., 2009).

Cyclisations Using Sulfonamides

Haskins and Knight (2002) found that trifluoromethanesulfonic acid is an excellent catalyst for cyclisations involving homoallylic sulfonamides to produce pyrrolidines. This discovery is vital for organic synthesis, particularly in forming polycyclic systems (Haskins & Knight, 2002).

将来の方向性

特性

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQNYFMOQHZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

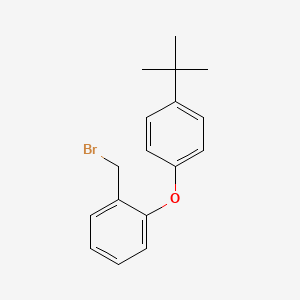

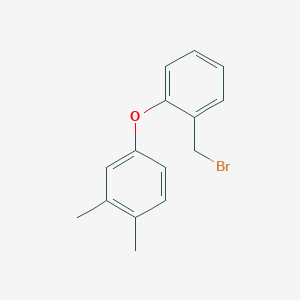

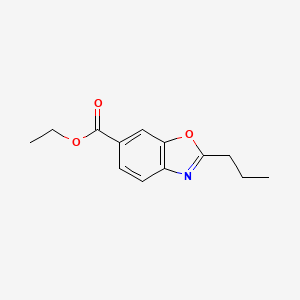

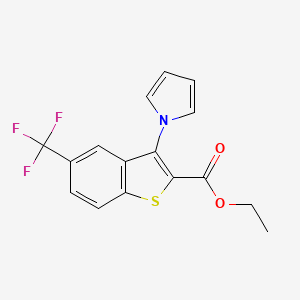

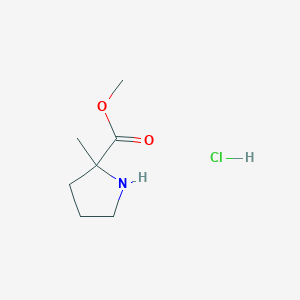

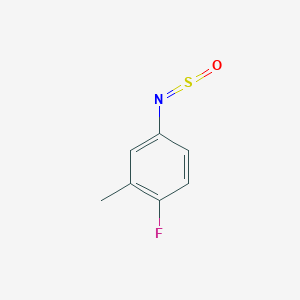

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)

![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)